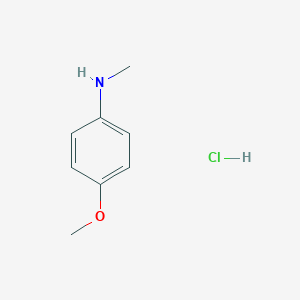
2-Chloro-3,4-difluorobenzoic acid
Übersicht
Beschreibung
2-Chloro-3,4-difluorobenzoic acid is a chemical compound with the CAS Number: 150444-93-2. It has a molecular weight of 192.55 and is typically in solid form .
Synthesis Analysis
The synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, a compound similar to 2-Chloro-3,4-difluorobenzoic acid, was reported to be synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .Molecular Structure Analysis
The molecular structure of 2-Chloro-3,4-difluorobenzoic acid is represented by the linear formula C7H3ClF2O2 . More detailed structural and spectroscopic characterizations can be found in various studies .Physical And Chemical Properties Analysis
2-Chloro-3,4-difluorobenzoic acid is a solid at room temperature. It has a flash point of 121.9°C and a boiling point of 277.9±35.0°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Medicinal Compounds and Pesticides
- Scientific Field : Organic Chemistry, Medicinal Chemistry, and Agrochemistry .
- Summary of the Application : 2-Chloro-3,4-difluorobenzoic acid is an important intermediate in the synthesis of medicinal compounds and pesticides .
- Results or Outcomes : The results or outcomes would also depend on the specific compound being synthesized. In general, the use of 2-Chloro-3,4-difluorobenzoic acid as an intermediate can help to improve the efficiency of the synthesis process .
Application 2: Preparation of Lanthanide Complexes
- Scientific Field : Inorganic Chemistry .
- Summary of the Application : 2-Chloro-3,4-difluorobenzoic acid can be used to prepare lanthanide complexes .
- Methods of Application or Experimental Procedures : The preparation of lanthanide complexes involves reacting 2-chloro-3,4-difluorobenzoic acid with a lanthanide salt in the presence of a suitable ligand .
- Results or Outcomes : The resulting lanthanide complexes can be studied for their crystal structures .
Application 3: Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid
- Scientific Field : Organic Chemistry .
- Summary of the Application : 2-Chloro-3,4-difluorobenzoic acid can be used in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, which is a valuable intermediate for the synthesis of medicines, including antibacterials .
- Methods of Application or Experimental Procedures : The synthesis involves a reaction sequence involving nitration, selective reduction, diazotisation and chlorination .
- Results or Outcomes : The synthesis of 2,4-dichloro-3,5-difluorobenzoic acid from 2-Chloro-3,4-difluorobenzoic acid was achieved in good yield .
Application 4: Preparation of Boron-Containing Anti-Fungal Agents
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : 2-Chloro-3,4-difluorobenzoic acid can be used in the preparation of boron-containing anti-fungal agents .
- Results or Outcomes : The resulting boron-containing anti-fungal agents can be used in the treatment of onychomycosis .
Application 5: Synthesis of Pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline Derivatives
- Scientific Field : Organic Chemistry .
- Summary of the Application : 2,4-Dichlorobenzoic acid, which can be synthesized from 2-Chloro-3,4-difluorobenzoic acid, is used in the synthesis of pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline derivatives .
- Results or Outcomes : The resulting pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline derivatives can be used in various applications, including medicinal chemistry .
Application 6: Preparation of Boron-Containing Anti-Fungal Agents
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-3,4-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O2/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEOUORGNJUNFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434124 | |
| Record name | 2-Chloro-3,4-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,4-difluorobenzoic acid | |
CAS RN |
150444-93-2 | |
| Record name | 2-Chloro-3,4-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)

![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)


![1H-Indeno[1,2-d]pyrimidin-4(5H)-one](/img/structure/B168336.png)



